

Application Notes and Protocols for Sonogashira Coupling with 4-Bromoquinolin-2-amine

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Compound of Interest

Compound Name: 4-Bromoquinolin-2-amine

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Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp^2 -hybridized carbons of aryl or vinyl halides and sp -hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of an alkynyl moiety at the 4-position of 2-aminoquinoline can provide valuable intermediates for the development of novel therapeutic agents. These alkynyl-substituted quinolines can serve as precursors for more complex structures or as bioactive molecules in their own right.

This document provides a detailed protocol for the Sonogashira coupling of **4-bromoquinolin-2-amine** with terminal alkynes, along with representative data from related reactions to guide optimization.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide (**4-**

bromoquinolin-2-amine). Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 4-alkynyl-2-aminoquinoline product and regenerates the active palladium(0) catalyst. Both traditional copper-co-catalyzed and copper-free conditions have been successfully employed for the Sonogashira coupling of various heterocyclic systems.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromo-substituted quinolines and other amino-bromo heterocycles with terminal alkynes. This data can serve as a starting point for the optimization of the reaction with **4-bromoquinolin-2-amine**.

Entry	Aryl Halide	Alkyne	Pd Catalyst (mol %)	Ligand (mol %)	Cu Catalyst (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	2-Bromoaniline derivative	Various alkynes	Pd(OAc) ₂ (5)	Xantphos (10)	CuBr (15)	Cs ₂ CO ₃	DMF	90	16	60-95
2	2,4-Dichloroquinoline	Phenylacetylene	Pd(PPh ₃) ₄ (5)	-	-	K ₂ CO ₃	DMF	100	12	85
3	5-Bromo-2-dihydropyrrolo[1,2-a]pyridine	Various alkynes	PdCl ₂ (PPh ₃) ₂ (10)	-	CuI (10)	TEA	THF	60	18	70-90 ^[1]
4	7-Chloro-6-fluoro-4-(trifluoromethyl)quinoline	Phenylacetylene	Pd(PPh ₃) ₄ (5)	-	CuI (10)	Et ₃ N	THF	65	4	88

5	Bromo- substituted pyrazolo[1,5-a]pyrimidin-2-amine	Various alkynes	$\text{Pd}(\text{PPh}_3)_4$ (5)	-	CuI (10)	DIPA	Toluene	100	2-4	55-98 ^[2]
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Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of **4-bromoquinolin-2-amine** with a terminal alkyne. This protocol is based on established procedures for similar substrates.^{[1][2]}

Materials

- **4-Bromoquinolin-2-amine**
- Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate (Cs_2CO_3))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating plate

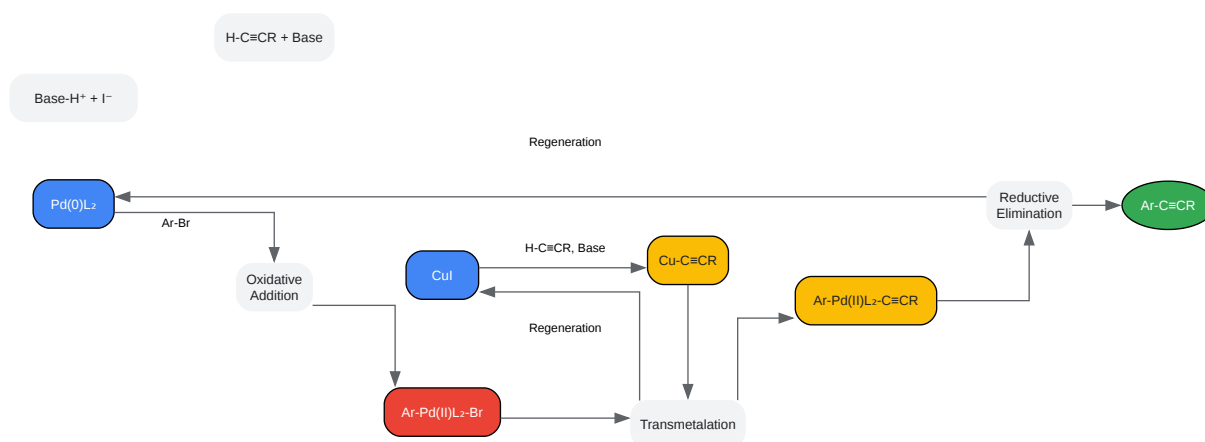
Procedure:

- Reaction Setup:
 - To a dry Schlenk flask, add **4-bromoquinolin-2-amine** (1.0 eq.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and copper(I) iodide (2-5 mol%) under an inert atmosphere (Argon or Nitrogen).
 - Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
- Solvent and Reagent Addition:
 - Add the anhydrous solvent (e.g., THF or DMF) to the flask via syringe.
 - Add the amine base (e.g., TEA or DIPEA, 2-3 eq.) to the mixture. If using an inorganic base like Cs_2CO_3 , add it as a solid during the initial setup.
 - Finally, add the terminal alkyne (1.1 - 1.5 eq.) dropwise to the reaction mixture via syringe.
- Reaction Conditions:
 - Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 60-100 °C).
 - Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Upon completion, cool the reaction mixture to room temperature.
 - If an amine base was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
 - If an inorganic base was used, filter the reaction mixture through a pad of celite to remove the solid base and catalyst residues, washing the pad with the organic solvent.

- Purification:
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-alkynyl-2-aminoquinoline.

Mandatory Visualizations

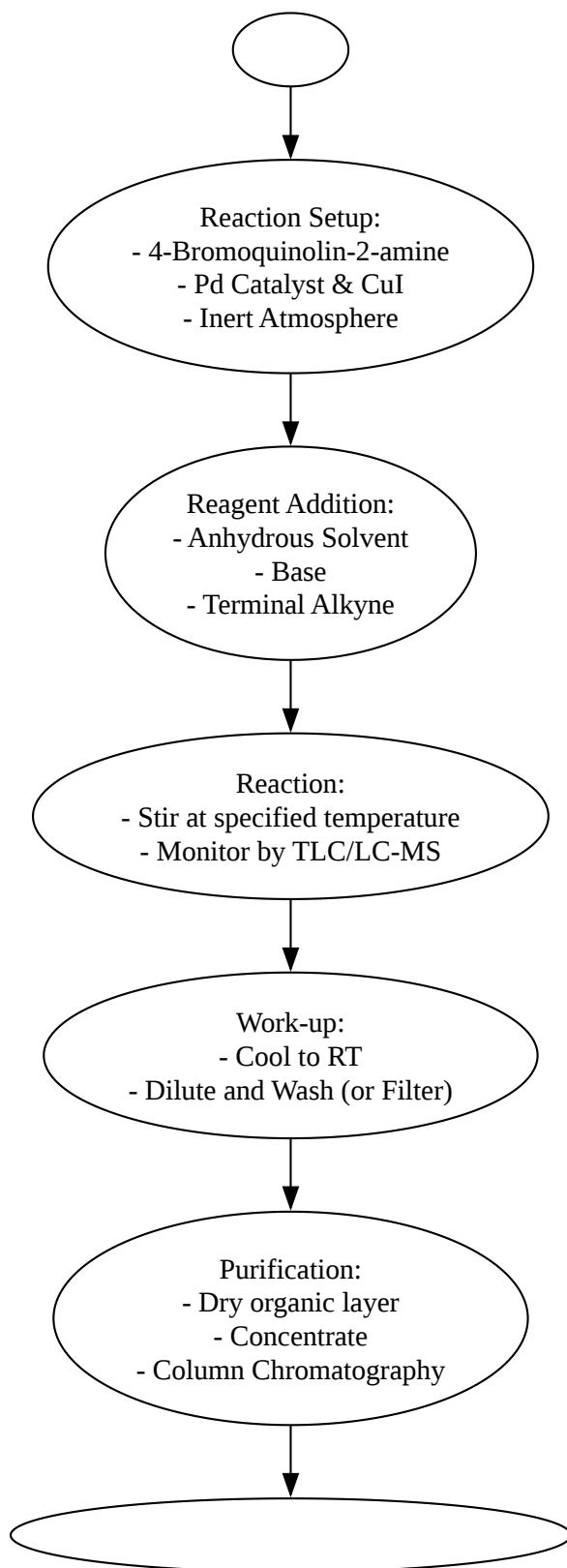
Sonogashira Catalytic Cycle



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Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflowdot



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